molecular formula C22H32N2O4 B562513 (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide CAS No. 213135-53-6

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide

Cat. No.: B562513
CAS No.: 213135-53-6
M. Wt: 388.508
InChI Key: WKOZSXWYEUSEFS-OTWHNJEPSA-N
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Description

“(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide” is a chemical compound with the molecular formula C22H32N2O4 . It has an average mass of 388.500 Da and a mono-isotopic mass of 388.236206 Da .

Scientific Research Applications

Crystal Structure Analysis and Antimalarial Activity

The compound under consideration shares structural similarities with a class of compounds studied for their crystal structures and potential biological activities. For instance, the crystal structures of related hemihydrates have been examined, revealing insights into their molecular conformations and intermolecular interactions, which are critical for understanding their activity against diseases such as malaria caused by Plasmodium falciparum (Cunico et al., 2016). These structural analyses are foundational for designing drugs with targeted antimalarial properties.

Synthetic Pathways and Biological Potential

The compound is structurally related to various synthetic pathways and biological evaluations. For example, the synthesis of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones from Baylis-Hillman adducts has been explored, highlighting the chemical transformations that yield biologically interesting compounds with potential activities including anti-inflammatory and antimalarial effects (Gowrisankar et al., 2005). These synthetic routes are crucial for developing new therapeutic agents.

Catalytic Hydrogenation for Selective Formation

The compound's structural analogs have been synthesized using diastereoselective hydrogenation over supported metal catalysts, demonstrating selectivity in the formation of specific chiral centers. Such catalytic processes are significant for producing compounds with high purity and potential pharmacological applications (Kwak et al., 2002). This methodological approach aids in the development of drugs with defined stereochemistry, essential for their biological activity.

Opioid Receptor Functional Antagonism

Analogous compounds have been synthesized and evaluated for their opioid receptor functional antagonism, providing insights into their potential therapeutic applications in pain management and addiction treatment. The synthesis of such compounds and their pharmacological evaluation are critical steps in identifying new treatments for opioid-related disorders (Cueva et al., 2009). This research contributes to the understanding of opioid receptor interactions and the development of novel opioid antagonists.

Mechanism of Action

Action Environment

Environmental factors play a crucial role:

    The compound’s stability and reactivity depend on pH. At physiological pH, hydrolysis or other transformations may occur. Heat, light, and humidity affect stability. Interactions with other drugs or food can impact efficacy.

Remember, this compound’s intricate dance within our biological systems remains an ongoing scientific pursuit. 🌱🔬

Properties

IUPAC Name

benzyl (3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-22(2,15-25)23-20(26)19-12-17-10-6-7-11-18(17)13-24(19)21(27)28-14-16-8-4-3-5-9-16/h3-5,8-9,17-19,25H,6-7,10-15H2,1-2H3,(H,23,26)/t17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOZSXWYEUSEFS-OTWHNJEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652504
Record name Benzyl (3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]octahydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213135-53-6
Record name Benzyl (3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]octahydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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